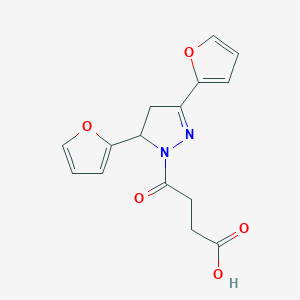![molecular formula C22H21N3O4S B488602 N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide CAS No. 794550-77-9](/img/structure/B488602.png)
N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.5g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Design
Five-membered heterocycles, such as furan, are crucial in drug design, serving as structural units in bioactive molecules. These heterocycles, including furan derivatives, play a significant role in the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The review by Ostrowski (2022) highlights the importance of heteroaryl substituents like furan-2-yl in medicinal chemistry, specifically in the context of nucleobases, nucleosides, and their analogues (Ostrowski, 2022).
Cytochrome P450 Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms, which metabolize a diverse number of drugs, has implications for understanding how furan derivatives might interact with these enzymes. The study by Khojasteh et al. (2011) reviews the selectivity of inhibitors, including furan derivatives, for various CYP isoforms, which is critical in predicting drug-drug interactions (Khojasteh et al., 2011).
Arylmethylidenefuranones Chemistry
The reactions of arylmethylidene derivatives of furan with nucleophiles, as reviewed by Kamneva et al. (2018), provide insights into the synthetic versatility of furan compounds. Such reactions lead to a wide range of compounds with potential bioactivity, including amides and benzofurans (Kamneva, Anis’kova, & Egorova, 2018).
DNA Interaction and Potential Anticancer Activities
The interaction of compounds with DNA, such as minor groove binders, provides a pathway for the development of anticancer therapies. A review by Issar and Kakkar (2013) on Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA, suggests potential applications for furan derivatives in cancer treatment through modulation of DNA interaction (Issar & Kakkar, 2013).
Anticancer and Antimicrobial Effects
Baicalein, a compound with a benzopyran-4-one core, showcases the potential of furan derivatives in biomedical applications, including anticancer activities. Research summarized by Bie et al. (2017) highlights baicalein's effects on cell proliferation, metastasis, apoptosis, and autophagy, particularly in the context of hepatocellular carcinoma, indicating the therapeutic potential of furan derivatives (Bie et al., 2017).
properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-22(26)25-20(21-9-6-14-29-21)15-19(23-25)16-10-12-17(13-11-16)24-30(27,28)18-7-4-3-5-8-18/h3-14,20,24H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRYZSRGYIUHDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85198747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
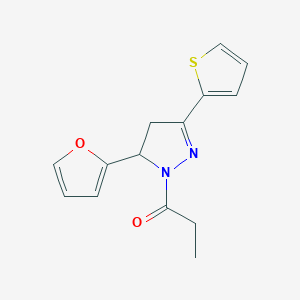
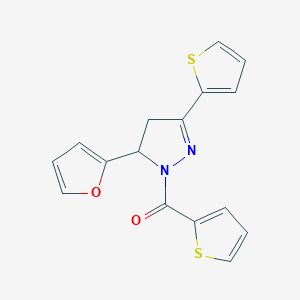


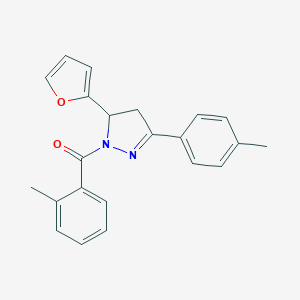



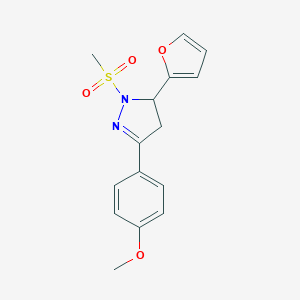


![2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B488540.png)
